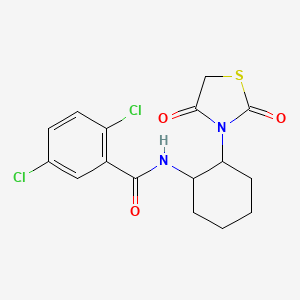

2,5-dichloro-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,5-dichloro-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)benzamide” is a chemical compound with the molecular formula C16H16Cl2N2O3S and a molecular weight of 387.28. It contains a thiazolidine-2,4-dione ring, which is a type of heterocyclic compound . Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives often involves the condensation of thiazolidine-2,4-dione with suitable aldehydes . The initial acid can be obtained by an effective one-pot method using the reaction of thiourea with maleic anhydride in hydrochloric acid .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

The reaction between substituted-2,4-thiazolidinediones and 4-(bromomethyl) benzoic acid, using potassium carbonate as base in refluxing acetone, followed by a workup in acidic medium provides the desired product .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Antimicrobial and Antitumor Agents

This compound is part of the thiazolidine-2,4-dione (TZD) family, which is extensively studied for its potential as dual antimicrobial and antitumor agents . The TZD scaffold is synthetically significant and has shown promising biological activities, including the inhibition of microbial growth and cancer cell proliferation. The derivatives of this compound have been tested against various cancer cell lines, showing notable activity and potential as a therapeutic agent.

Pharmacology: Drug Design and Development

In pharmacology, the compound’s derivatives are evaluated for their drug-likeness based on Lipinski’s rule of five . This assessment is crucial for the development of new drugs, particularly those targeting conditions like dyslipidemia, where the compound’s selectivity for thyroid hormone receptor β over α can lead to beneficial effects on lipid levels without adverse cardiac effects .

Biochemistry: Enzyme Inhibition and Metabolic Studies

The compound’s role in biochemistry includes enzyme inhibition and metabolic stability enhancement . It targets vascular cells and monocytes/macrophages to inhibit the production of pro-inflammatory cytokines, inducible nitric oxide synthase, and cell adhesion molecules, which are vital for understanding inflammatory diseases and developing new treatments.

Materials Science: Solid Forms and Dispersions

In materials science, the compound is involved in the study of solid forms, co-crystals, salts, and amorphous solid dispersions . These studies are essential for improving the delivery and efficacy of pharmaceuticals, as different solid forms can significantly affect a drug’s solubility, stability, and bioavailability.

Chemical Engineering: Synthesis and Process Optimization

The compound is used in chemical engineering for the synthesis of new derivatives via efficient routes, such as microwave irradiation techniques . These processes are optimized for the production of compounds with antimicrobial and cytotoxic properties, contributing to the development of new therapeutic agents.

Wirkmechanismus

Target of Action

Dotinurad primarily targets a protein known as URAT1 . URAT1, or Urate Transporter 1, is a key player in the reabsorption of uric acid in the kidneys .

Mode of Action

Dotinurad acts as a selective inhibitor of URAT1 . It binds to URAT1, inhibiting its function and thereby reducing the reabsorption of uric acid in the kidneys . This leads to an increase in the excretion of uric acid through urine .

Biochemical Pathways

The primary pathway affected by Dotinurad is the uric acid reabsorption pathway in the kidneys . By inhibiting URAT1, Dotinurad disrupts this pathway, leading to increased uric acid excretion .

Result of Action

The primary molecular effect of Dotinurad’s action is the reduction of uric acid levels in the blood . This can help manage conditions like gout or hyperuricemia, where high uric acid levels are problematic .

Action Environment

This means that the compound can be effective in a variety of physiological environments .

Eigenschaften

IUPAC Name |

2,5-dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2O3S/c17-9-5-6-11(18)10(7-9)15(22)19-12-3-1-2-4-13(12)20-14(21)8-24-16(20)23/h5-7,12-13H,1-4,8H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDZJSBLKRXSPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(3-methylphenyl)urea](/img/structure/B2877586.png)

![(2Z)-N-(4-methoxyphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2877588.png)

![1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B2877592.png)

![N~2~-(4-nitrophenyl)[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B2877595.png)

![6-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-3-sulfonamide](/img/structure/B2877596.png)

![1-[(2-Chloropropanoylamino)methyl]-N-ethylcyclobutane-1-carboxamide](/img/structure/B2877603.png)

![Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B2877605.png)